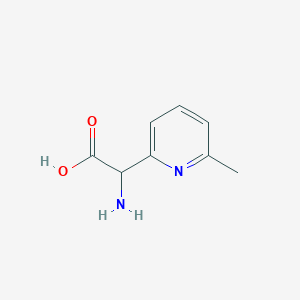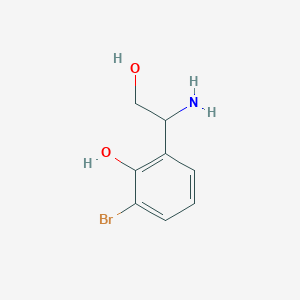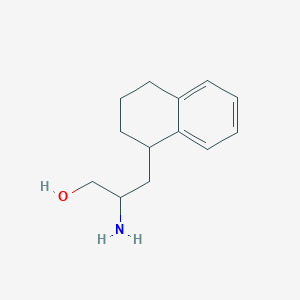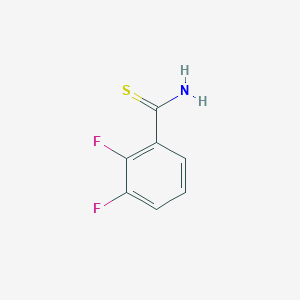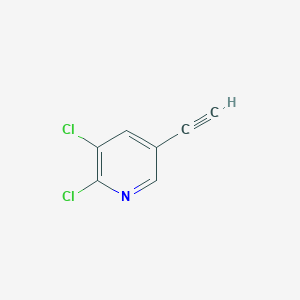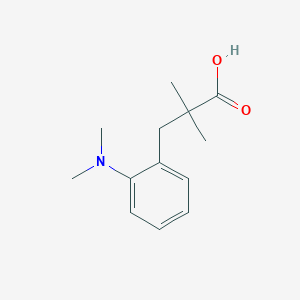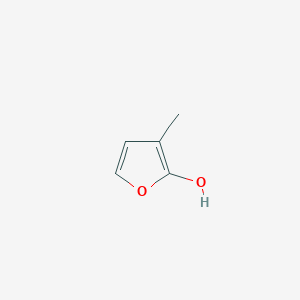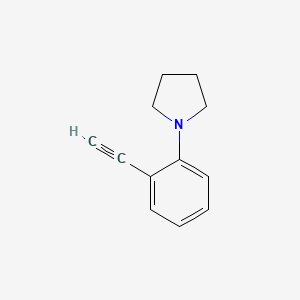
1-(2-Ethynylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethynylphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group with an ethynyl substituent at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)pyrrolidine typically involves the reaction of 2-ethynylphenylamine with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodophenylamine with ethynyltrimethylsilane followed by deprotection and subsequent cyclization with pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethynylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-(2-oxoethyl)phenylpyrrolidine.
Reduction: Formation of 2-ethylphenylpyrrolidine or 2-vinylphenylpyrrolidine.
Substitution: Formation of 2-nitrophenylpyrrolidine, 2-bromophenylpyrrolidine, or 2-sulfonylphenylpyrrolidine.
Scientific Research Applications
1-(2-Ethynylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethynylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, hydrogen bonding, and covalent bonding with target molecules, influencing their biological activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
1-(2-Ethynylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Vinylphenyl)pyrrolidine: Similar structure but with a vinyl group instead of an ethynyl group, leading to different reactivity and applications.
1-(2-Ethylphenyl)pyrrolidine:
1-(2-Nitrophenyl)pyrrolidine: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h1,3-4,7-8H,5-6,9-10H2 |
InChI Key |
QVTONWQBLXRNNK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


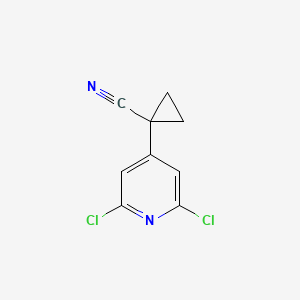
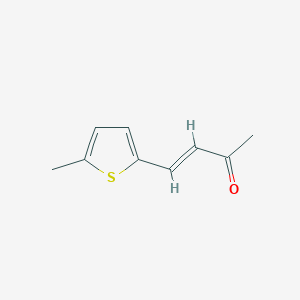
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)

